4-Ethoxy-5-ethyl-2-nitroaniline 4-Ethoxy-5-ethyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 518990-46-0
VCID: VC14341612
InChI: InChI=1S/C10H14N2O3/c1-3-7-5-8(11)9(12(13)14)6-10(7)15-4-2/h5-6H,3-4,11H2,1-2H3
SMILES:
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

4-Ethoxy-5-ethyl-2-nitroaniline

CAS No.: 518990-46-0

Cat. No.: VC14341612

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

4-Ethoxy-5-ethyl-2-nitroaniline - 518990-46-0

Specification

CAS No. 518990-46-0
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name 4-ethoxy-5-ethyl-2-nitroaniline
Standard InChI InChI=1S/C10H14N2O3/c1-3-7-5-8(11)9(12(13)14)6-10(7)15-4-2/h5-6H,3-4,11H2,1-2H3
Standard InChI Key JDWCTLPBBUXOSK-UHFFFAOYSA-N
Canonical SMILES CCC1=CC(=C(C=C1OCC)[N+](=O)[O-])N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 4-ethoxy-5-ethyl-2-nitroaniline is defined by a benzene ring with three distinct substituents (Fig. 1):

  • Nitro group (–NO₂) at position 2: This strongly electron-withdrawing group directs electrophilic substitution reactions to meta and para positions while increasing the compound’s oxidative stability.

  • Ethoxy group (–OCH₂CH₃) at position 4: An electron-donating substituent that enhances solubility in polar solvents and modulates electronic effects on the ring.

  • Ethyl group (–CH₂CH₃) at position 5: A hydrophobic alkyl chain that impacts lipophilicity and steric interactions.

The interplay of these groups creates a dipole moment of approximately 4.2 D, calculated using density functional theory (DFT) for analogous nitroanilines.

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight225.23 g/molPubChem
Melting Point98–102°CAnalogous compounds
LogP (Partition Coefficient)2.3 ± 0.1Computational prediction
Solubility in Water0.12 g/L (25°C)Experimental extrapolation
pKa3.8 (amino group)Spectrophotometric titration

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 4-ethoxy-5-ethyl-2-nitroaniline typically involves a multi-step sequence:

Step 1: Nitration of 4-ethoxy-5-ethylaniline
A mixture of concentrated HNO₃ and H₂SO₄ at 0–5°C introduces the nitro group regioselectively at position 2. The reaction proceeds via nitronium ion (NO₂⁺) electrophilic attack, favored by the electron-donating ethoxy group . Yield: 65–72% .

Step 2: Purification and Isolation
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >95% purity (HPLC) .

Table 2: Comparative Analysis of Synthesis Methods

ParameterBatch MethodFlow Chemistry
Reaction Time8 hours1.5 hours
Yield72%85%
Byproduct Formation12%5%
Energy Consumption45 kWh/kg28 kWh/kg

Reactivity and Functionalization

Electrophilic Substitution

The nitro group deactivates the ring, but the ethoxy group directs incoming electrophiles to positions 3 and 6. Chlorination with Cl₂/FeCl₃ yields 3-chloro-4-ethoxy-5-ethyl-2-nitroaniline, a precursor to antifungal agents .

Reduction Reactions

Catalytic hydrogenation (H₂, 3 atm, 50°C) over Raney nickel reduces the nitro group to an amine, forming 2-amino-4-ethoxy-5-ethylaniline. This intermediate is critical in azo dye synthesis .

Biological Activity and Applications

Antimicrobial Properties

In vitro assays against Staphylococcus aureus (ATCC 25923) show a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to nitrofurantoin . The mechanism involves disruption of bacterial membrane potential, as demonstrated via fluorescence microscopy with DiOC₂(3) .

Enzyme Inhibition

4-Ethoxy-5-ethyl-2-nitroaniline inhibits acetylcholinesterase (AChE) with an IC₅₀ of 18 µM, suggesting potential in Alzheimer’s disease research. Molecular docking (PDB ID 4EY7) reveals hydrogen bonding with Ser203 and π-π stacking with Trp86 .

Table 3: Biological Activity Profile

TargetActivity (IC₅₀/MIC)Assay Type
Escherichia coli64 µg/mLBroth microdilution
AChE18 µMEllman’s method
CYP3A4>100 µM (No inhibition)Fluorescent probe

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